

N,N'-Dimethyl-1,6-hexanediamine molecular weight

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Compound of Interest

Compound Name: *N,N'-Dimethyl-1,6-hexanediamine*

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An In-Depth Technical Guide to **N,N'-Dimethyl-1,6-hexanediamine**: Properties, Applications, and Analytical Characterization

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N,N'-Dimethyl-1,6-hexanediamine**, a versatile aliphatic diamine, for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but a foundational understanding of the compound's utility, grounded in its chemical properties and reactivity.

Introduction: A Versatile Building Block

N,N'-Dimethyl-1,6-hexanediamine, also known as 1,6-Bis(methylamino)hexane, is a linear aliphatic diamine with the chemical formula $\text{CH}_3\text{NH}(\text{CH}_2)_6\text{NHCH}_3$.^[1] Its structure, featuring two secondary amine groups separated by a flexible six-carbon chain, makes it a valuable intermediate and building block in a multitude of chemical syntheses. The nucleophilic nature of its terminal amines, coupled with the flexibility of the hexamethylene spacer, allows it to be a key component in polymer science, organic synthesis, and the development of specialized materials. This guide will delve into its physicochemical properties, common applications, and a standard protocol for its analytical characterization.

Physicochemical and Spectroscopic Data

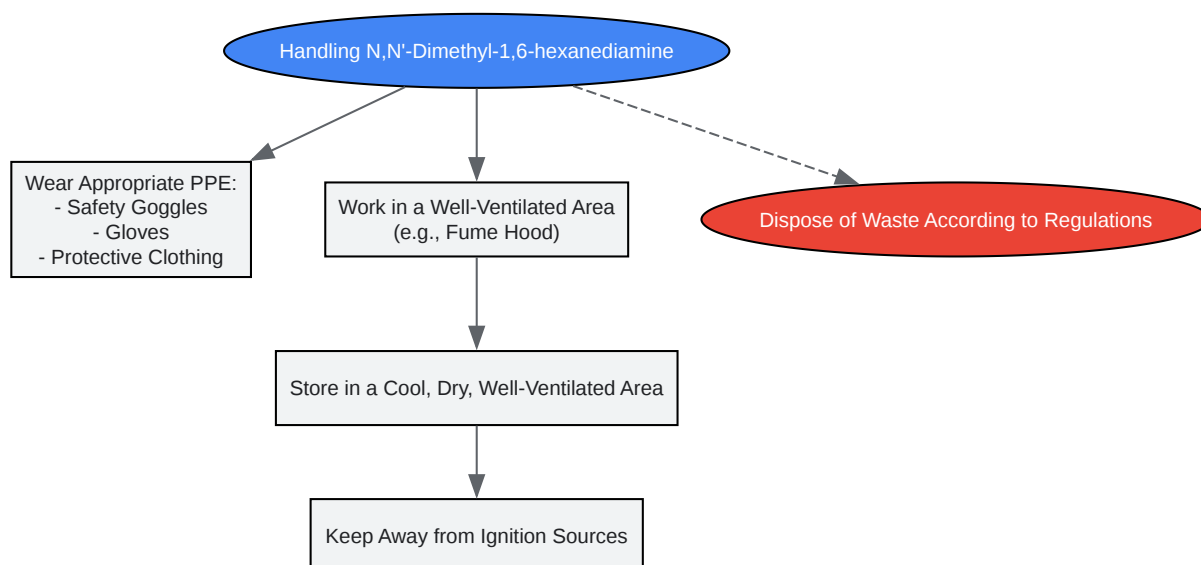
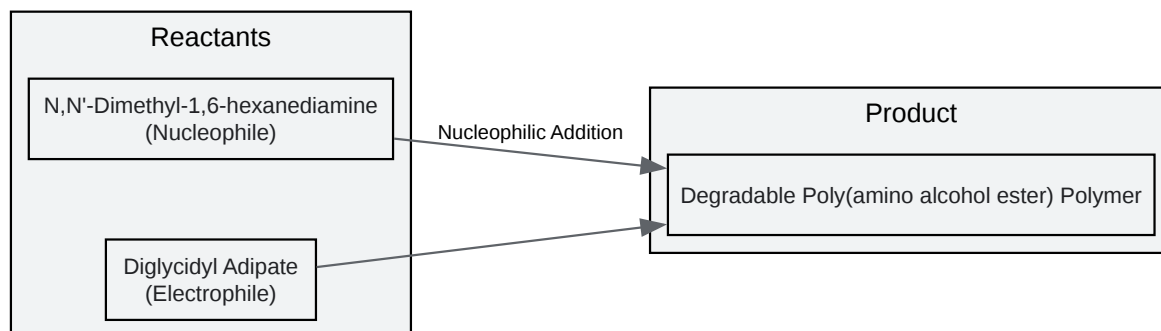
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key properties of **N,N'-Dimethyl-1,6-hexanediamine** are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	144.26 g/mol	[1][2]
CAS Number	13093-04-4	[1][3]
Linear Formula	CH ₃ NH(CH ₂) ₆ NHCH ₃	[1]
Appearance	Colorless to light yellow liquid or solid	[4]
Melting Point	15-18 °C (lit.)	[1]
Boiling Point	96 °C at 14 mmHg (lit.)	[1]
Density	0.807 g/mL at 25 °C (lit.)	
Refractive Index (n _{20/D})	1.447 (lit.)	[1]
Flash Point	86 °C (186.8 °F) - closed cup	
SMILES String	CNCCCCCNC	[1]
InChI Key	MDKQJOKKKZNQDG-UHFFFAOYSA-N	[1]

Synthesis and Nucleophilic Character

The utility of **N,N'-Dimethyl-1,6-hexanediamine** is fundamentally derived from the nucleophilicity of its secondary amine groups. The lone pair of electrons on each nitrogen atom readily attacks electrophilic centers, making it an excellent reactant in a variety of chemical transformations.[5] This reactivity is central to its role as a crosslinking agent and a versatile building block.[5]

For instance, in polymer chemistry, it participates in nucleophilic addition reactions with compounds like diglycidyl adipate to form degradable poly(amino alcohol ester) polymers.[1][6]



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Caption: Safe handling workflow for **N,N'-Dimethyl-1,6-hexanediamine**.

Analytical Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of **N,N'-Dimethyl-1,6-hexanediamine**, providing detailed information about the

hydrogen (^1H) and carbon (^{13}C) environments within the molecule. [5] Objective: To confirm the identity and purity of an **N,N'-Dimethyl-1,6-hexanediamine** sample.

Materials and Equipment:

- **N,N'-Dimethyl-1,6-hexanediamine** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)
- Pipettes and vials

Experimental Protocol:

- Sample Preparation: a. Accurately weigh approximately 10-20 mg of the **N,N'-Dimethyl-1,6-hexanediamine** sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. c. Gently swirl the vial to ensure the sample is completely dissolved. d. Transfer the solution to a clean, dry NMR tube.
- ^1H NMR Spectroscopy: a. Insert the NMR tube into the spectrometer. b. Acquire a ^1H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. c. Process the spectrum, including Fourier transformation, phase correction, and baseline correction. d. Expected Signals:
 - A singlet corresponding to the N-methyl protons ($\text{CH}_3\text{-N}$).
 - A signal for the N-H protons.
 - Multiplets corresponding to the different methylene protons ($\text{-CH}_2\text{-}$) in the hexamethylene chain.
- ^{13}C NMR Spectroscopy: a. Acquire a ^{13}C NMR spectrum. This will require a larger number of scans than the ^1H NMR spectrum. b. Process the spectrum. c. Expected Signals:
 - A signal for the N-methyl carbons ($\text{CH}_3\text{-N}$).
 - Distinct signals for the chemically non-equivalent methylene carbons in the hexamethylene chain.

- Data Analysis: a. Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons. b. Compare the chemical shifts (δ) of the observed signals in both the ^1H and ^{13}C spectra with known literature values for **N,N'-Dimethyl-1,6-hexanediamine** to confirm its identity. c. Assess the purity of the sample by looking for any unexpected signals.

Conclusion

N,N'-Dimethyl-1,6-hexanediamine is a chemically significant compound with a broad range of applications, primarily driven by the reactivity of its secondary amine groups. Its utility in polymer science, materials chemistry, and as a synthetic intermediate underscores its importance in both academic research and industrial development. A thorough understanding of its properties, safe handling procedures, and analytical characterization is essential for its effective and responsible use.

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